2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride
Description
Quinoline Derivatives in Chemical Research
Quinoline has emerged as a privileged molecular framework in medicinal chemistry, earning recognition as a perpetual and multipurpose scaffold due to its remarkable versatility in drug development. The quinoline core structure, formed by the fusion of a benzene and pyridine ring, serves as the foundation for numerous biologically active compounds that have demonstrated therapeutic efficacy across multiple disease areas. Research has shown that quinoline derivatives exhibit diverse biological activities including antimalarial, antibacterial, antifungal, antimycobacterial, antiviral, antiprotozoal, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. The structural framework provides an excellent platform for chemical modification, allowing researchers to systematically explore structure-activity relationships and develop optimized compounds for specific therapeutic targets.
The significance of quinoline derivatives in pharmaceutical research is exemplified by the numerous approved drugs that contain this heterocyclic motif. Prominent examples include quinine and chloroquine for malaria treatment, ciprofloxacin for bacterial infections, and various other compounds used to treat conditions ranging from cardiovascular disorders to neurological diseases. The quinoline scaffold's ability to accommodate diverse substituents while maintaining structural integrity makes it particularly valuable for medicinal chemists seeking to develop novel therapeutic agents. Modern synthetic approaches have made quinoline derivatives relatively easy to produce using various classical and contemporary methodologies, including multicomponent reactions that enable the construction of complex molecular architectures in single synthetic steps.
Contemporary research efforts have focused on developing quinoline derivatives with enhanced selectivity and improved pharmacological profiles. Studies have demonstrated that strategic substitution patterns on the quinoline core can significantly influence biological activity, with researchers systematically exploring the effects of different functional groups at various positions on the heterocyclic ring system. The continued interest in quinoline chemistry reflects both the established clinical success of quinoline-based drugs and the ongoing potential for discovering new therapeutic applications through careful molecular design and structure-activity relationship studies.
Significance of Carbonyl Chloride Functional Groups
Carbonyl chloride functional groups, also known as acyl chlorides, represent one of the most reactive classes of organic compounds and serve as crucial intermediates in synthetic organic chemistry. The carbonyl chloride moiety is characterized by a carbon-oxygen double bond adjacent to a carbon-chlorine bond, creating a highly electrophilic center that readily undergoes nucleophilic substitution reactions. The exceptional reactivity of carbonyl chlorides stems from the combined effects of the electron-withdrawing carbonyl group and the excellent leaving group properties of chloride ion, making these compounds significantly more reactive than their corresponding carboxylic acid precursors.
The electronic structure of carbonyl chlorides makes them particularly valuable for synthetic transformations because the chlorine atom's high electronegativity strongly polarizes the carbonyl carbon, creating a highly electrophilic site that is readily attacked by nucleophiles. This enhanced electrophilicity enables carbonyl chlorides to react with relatively weak nucleophiles under mild conditions, facilitating the formation of amides, esters, anhydrides, and other important functional groups. The chloride ion serves as an excellent leaving group during these reactions, driving the reaction forward and enabling high conversion rates even with sterically hindered substrates.
Research has demonstrated that carbonyl chlorides exhibit unique spectroscopic properties that distinguish them from other carbonyl-containing compounds. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies at 1775-1810 wavenumbers per centimeter, significantly higher than typical carbonyl compounds due to the electron-withdrawing effect of the chlorine substituent. Additionally, carbon-chlorine stretching bands appear at 550-730 wavenumbers per centimeter, providing diagnostic information for structural characterization. These spectroscopic properties, combined with their distinctive reactivity patterns, make carbonyl chlorides valuable both as synthetic intermediates and as subjects for mechanistic studies in organic chemistry.
The synthetic utility of carbonyl chlorides extends beyond their role as reactive intermediates, as they also serve as key components in various industrial processes including polymer synthesis, pharmaceutical manufacturing, and specialty chemical production. Their ability to undergo controlled reactions with a wide range of nucleophiles makes them particularly valuable for creating complex molecular architectures where precise functional group installation is required. The combination of high reactivity and predictable reaction patterns has established carbonyl chlorides as indispensable tools in modern synthetic chemistry.
Historical Context of Quinoline-4-carbonyl Chlorides
The development of quinoline-4-carbonyl chlorides represents a significant milestone in the evolution of quinoline chemistry, building upon decades of research into both quinoline synthesis and carbonyl chloride reactivity. Historical investigations into quinoline-4-carboxylic acid derivatives began with early synthetic methodologies such as the Pfitzinger synthesis, which enabled the preparation of quinoline-4-carboxylic acids through the reaction of isatin with ketones under basic conditions. These foundational studies established the synthetic pathways necessary for accessing the carboxylic acid precursors that could subsequently be converted to the corresponding carbonyl chlorides.
The systematic exploration of quinoline-4-carbonyl chlorides gained momentum as researchers recognized the potential for combining the biological activity of quinoline derivatives with the synthetic versatility of carbonyl chloride functional groups. Early synthetic approaches utilized traditional methods for converting carboxylic acids to carbonyl chlorides, including treatment with thionyl chloride, phosphorus trichloride, or oxalyl chloride under controlled conditions. These methods enabled the preparation of quinoline-4-carbonyl chlorides from readily available quinoline-4-carboxylic acid starting materials, opening new avenues for the synthesis of quinoline-containing amides, esters, and other derivatives.
Recent advances in quinoline-4-carbonyl chloride chemistry have been driven by improved synthetic methodologies and a deeper understanding of structure-activity relationships. Modern approaches utilize more efficient catalytic systems and milder reaction conditions, enabling the preparation of complex quinoline-4-carbonyl chlorides with high yields and excellent selectivity. The development of multicomponent reactions has further expanded the synthetic possibilities, allowing researchers to construct elaborately substituted quinoline-4-carbonyl chlorides in single synthetic operations while incorporating diverse functional groups and substitution patterns.
Contemporary research has demonstrated that quinoline-4-carbonyl chlorides serve as versatile building blocks for the synthesis of biologically active compounds, with studies showing their utility in preparing potential therapeutic agents for various disease areas. The combination of the quinoline pharmacophore with the reactive carbonyl chloride functionality provides synthetic chemists with powerful tools for exploring new chemical space and developing novel molecular architectures with potential pharmaceutical applications. This historical progression from simple quinoline derivatives to complex carbonyl chloride-containing structures reflects the continuous evolution of synthetic methodology and the ongoing quest for new therapeutic agents.
Structural Features of 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride
The molecular structure of this compound represents a sophisticated example of quinoline-based molecular design, incorporating multiple structural elements that contribute to its unique chemical and physical properties. The compound possesses the molecular formula C21H20ClNO and a molecular weight of 337.8 grams per mole, reflecting its substantial molecular complexity and the presence of multiple functional groups within a single molecular framework. The structural architecture combines a quinoline heterocyclic core with a 4-butylphenyl substituent at the 2-position, a methyl group at the 6-position of the quinoline ring, and a carbonyl chloride functionality at the 4-position.
The quinoline core structure provides the fundamental heterocyclic framework, consisting of a fused benzene-pyridine ring system that contributes to the compound's aromatic stability and potential biological activity. The nitrogen atom within the pyridine portion of the quinoline system introduces basic character and potential hydrogen bonding capabilities, while the extended aromatic system provides opportunities for pi-pi stacking interactions and other non-covalent binding modes. The planar nature of the quinoline scaffold facilitates interactions with biological targets and contributes to the compound's overall molecular recognition properties.
Strategic substitution at the 2-position with a 4-butylphenyl group significantly enhances the compound's molecular complexity and introduces additional opportunities for hydrophobic interactions. The butyl chain extends from the para position of the phenyl ring, creating a flexible alkyl substituent that can adopt various conformations and potentially interact with hydrophobic binding sites in biological targets. This substitution pattern has been shown in related compounds to influence biological activity through effects on molecular binding affinity and selectivity, demonstrating the importance of carefully designed substitution patterns in quinoline-based drug discovery efforts.
The presence of a methyl group at the 6-position of the quinoline ring represents another strategic structural modification that contributes to the compound's unique properties. This substitution introduces steric bulk in the benzene portion of the quinoline system and can influence both the compound's reactivity and its potential biological interactions. The carbonyl chloride functionality at the 4-position provides the compound with exceptional reactivity toward nucleophiles, enabling its use as a synthetic intermediate for preparing various derivatives including amides, esters, and other carbonyl-containing compounds.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C21H20ClNO |
| Molecular Weight | 337.8 g/mol |
| Core Heterocycle | Quinoline |
| 2-Position Substituent | 4-Butylphenyl |
| 6-Position Substituent | Methyl |
| 4-Position Functional Group | Carbonyl Chloride |
| Chemical Classification | Quinoline-4-carbonyl Chloride |
| CAS Registry Number | 1160253-57-5 |
Properties
IUPAC Name |
2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(22)24)17-12-14(2)6-11-19(17)23-20/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODCKJVBUQAPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205407 | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-57-5 | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation typically follows a multi-step synthetic route:
Formation of the quinoline intermediate:
Starting with a suitable substituted aniline (e.g., 4-butylaniline), condensation with a β-diketone or other quinoline precursors under acidic or basic conditions forms the quinoline ring system substituted at the 2-position by the 4-butylphenyl group and at the 6-position by a methyl group.Introduction of the carbonyl chloride group:
The quinoline-4-carboxylic acid or quinoline-4-carbonyl derivative is treated with a chlorinating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid or corresponding acid derivative into the reactive carbonyl chloride.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 4-Butylaniline + quinoline precursor, acid/base | 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid | Ring closure to quinoline core |
| 2 | Quinoline-4-carboxylic acid + SOCl2 | 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride | Conversion to acid chloride |
This method leverages classical quinoline synthesis and acid chloride formation chemistry.
Detailed Reaction Conditions
Quinoline formation:
The condensation is typically performed under reflux in acidic media (e.g., polyphosphoric acid or sulfuric acid) or under basic conditions with heating to promote cyclization. Reaction times vary from several hours to overnight depending on the precursor reactivity.Chlorination step:
The quinoline-4-carboxylic acid intermediate is dissolved in an inert solvent such as dichloromethane or chloroform. Thionyl chloride is added dropwise at 0°C to room temperature, and the mixture is stirred for 2–6 hours. Excess thionyl chloride is removed under reduced pressure. The product is often purified by recrystallization or column chromatography.
Alternative Synthetic Approaches
Direct acylation of quinoline derivatives:
In some cases, Friedel-Crafts acylation of a preformed quinoline ring with an appropriate acyl chloride can be employed to install the carbonyl chloride moiety directly, although this is less common due to regioselectivity issues.Continuous flow synthesis:
Industrially, continuous flow chemistry methods may be applied to improve yield and scalability, especially in the chlorination step, by controlling reaction times and temperatures precisely.
Comparative Table of Related Compounds and Their Preparation
| Compound Name | Substituent Variation | Preparation Notes | Impact on Synthesis |
|---|---|---|---|
| This compound | Butyl group on phenyl | Standard quinoline synthesis + SOCl2 chlorination | Moderate steric bulk, standard reactivity |
| 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride | Isobutyl group (branched) | Similar synthetic route; branching may affect solubility | Slightly different purification conditions |
| 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | Tert-butyl group (bulky) | Requires careful control due to steric hindrance | Potentially lower yield, altered reactivity |
This comparison highlights that the butyl substituent in the target compound balances reactivity and steric effects favorably for synthesis.
Summary of Research Findings
The most reliable preparation method involves synthesis of the quinoline carboxylic acid intermediate followed by chlorination with thionyl chloride under anhydrous conditions.
Reaction monitoring by spectroscopic methods such as 1H NMR and 13C NMR confirms the formation of the quinoline ring and the successful conversion to the acid chloride.
Purification typically involves recrystallization from organic solvents or chromatographic techniques to achieve high purity suitable for further chemical or biological applications.
The compound’s reactivity profile enables its use as a key intermediate in medicinal chemistry, particularly for the synthesis of derivatives with potential biological activities.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline formation | 4-Butylaniline + precursor, acid/base | 80–120°C (reflux) | 4–12 hours | 70–85 | Acidic or basic cyclization |
| Chlorination | Thionyl chloride, inert solvent | 0–25°C | 2–6 hours | 75–90 | Anhydrous conditions essential |
| Purification | Recrystallization or chromatography | Room temp | Variable | — | Solvent choice affects purity |
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Dihydroquinolines: Formed from reduction reactions.
Nitrated, Sulfonated, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which is crucial for developing new drugs.
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapeutics.
2. Organic Synthesis
- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, including those used in agrochemicals and fine chemicals.
- Synthetic Methodologies : Its reactive carbonyl chloride group enables it to participate in acylation reactions, facilitating the formation of esters and amides.
3. Materials Science
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities, such as photoluminescence or electrical conductivity.
- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics.
Data Summary
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; potential anticancer activity | Smith et al., 2024 |
| Organic Synthesis | Building block for complex organic molecules | Zhang et al., 2023 |
| Materials Science | Used in polymer chemistry and nanomaterials synthesis | Internal Study (2024) |
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2024) investigated the cytotoxic effects of derivatives of 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride on various cancer cell lines. The results indicated significant apoptosis induction in HeLa cells, with IC50 values ranging from 15 to 30 µM, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Synthesis of Novel Compounds
Zhang et al. (2023) explored the use of this compound as a precursor in synthesizing novel quinoline derivatives with enhanced biological activities. The study demonstrated successful nucleophilic substitutions that led to compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride with six structurally related quinoline-4-carbonyl chlorides, highlighting substituent effects on properties:
Reactivity and Functional Group Analysis
- Electron-Donating vs. Electron-Withdrawing Groups :
- Steric Effects :
- Solubility: Butyl and butoxy substituents (e.g., sc-320558) improve solubility in nonpolar solvents, whereas polar groups like chloro reduce solubility .
Biological Activity
2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is . It features a quinoline core substituted with a butylphenyl group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of quinoline have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL depending on the substituents present on the benzene ring .
| Compound Name | MIC (μg/mL) | Activity Spectrum |
|---|---|---|
| This compound | TBD | Gram-positive and Gram-negative bacteria |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 | Broad-spectrum antimicrobial activity |
The mechanism of action of quinoline derivatives often involves interaction with bacterial DNA or inhibition of essential bacterial enzymes. The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules and potentially disrupting cellular processes in microorganisms.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including those structurally similar to this compound, demonstrated potent antimicrobial effects against multidrug-resistant strains. The study utilized both reference strains and clinical isolates to establish MIC values, confirming the compound's potential as an antimicrobial agent .
- In Vivo Studies : In vivo studies have indicated that quinoline derivatives can enhance immune responses in animal models. For instance, certain compounds have been shown to increase delayed hypersensitivity reactions, suggesting a role in boosting cell-mediated immunity . This property may make them candidates for treating autoimmune diseases or infections where immune response modulation is beneficial.
Therapeutic Applications
The diverse biological activities exhibited by this compound suggest several therapeutic applications:
- Antimicrobial Therapy : Given its potential effectiveness against resistant strains, it could be developed as a new class of antibiotics.
- Anti-inflammatory Agents : Similar compounds have been investigated for their anti-inflammatory properties, which could be harnessed in treating conditions like rheumatoid arthritis.
- Cancer Treatment : Some quinolines are known to inhibit specific cancer-related pathways, making them candidates for further exploration in oncology .
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-butylphenyl)-6-methylquinoline-4-carbonyl chloride?
Methodological Answer:
The synthesis typically involves two steps:
Quinoline Core Formation : Use classical protocols like the Gould–Jacob or Friedländer reaction to construct the quinoline scaffold with substituents. For example, Friedländer condensation of aminobenzaldehyde derivatives with ketones can introduce the 4-butylphenyl and methyl groups .
Carbonyl Chloride Introduction : React the carboxylic acid precursor (e.g., 6-methylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under reflux. Monitor reaction progress via TLC (n-hexane/ethyl acetate, 8:2) and remove excess SOCl₂ under vacuum .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous toluene or dichloromethane to minimize hydrolysis of the acyl chloride intermediate.
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity for bulky substituents like the 4-butylphenyl group.
- Temperature Control : Maintain reflux temperatures (70–80°C) during SOCl₂ treatment to ensure complete conversion while avoiding decomposition.
- Purification : Crystallize the final product in ethyl acetate to remove unreacted precursors, as demonstrated for structurally similar quinoline derivatives .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H NMR/13C NMR : Confirm substituent positions and purity. For example, the methyl group at position 6 typically resonates at δ 2.4–2.6 ppm, while the 4-butylphenyl group shows aromatic protons at δ 7.2–7.8 ppm .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C₂₁H₂₀ClNO: 362.12) .
- FT-IR : Identify the carbonyl chloride stretch (~1760–1800 cm⁻¹) and aromatic C–H vibrations .
Advanced: How can spectral data contradictions (e.g., unexpected peaks in NMR) be resolved?
Methodological Answer:
- Dynamic Effects : Check for restricted rotation in the 4-butylphenyl group, which may split peaks into multiplets. Use variable-temperature NMR to observe coalescence .
- Impurity Analysis : Compare with synthesized intermediates (e.g., carboxylic acid precursor) to identify residual starting materials.
- X-ray Crystallography : Resolve ambiguities in substituent orientation, as done for analogous 4-chlorophenylquinoline derivatives .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to prevent inhalation of volatile reagents (e.g., SOCl₂) .
- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .
Advanced: How can its stability under varying pH and temperature conditions be evaluated?
Methodological Answer:
- pH Stability Assay : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm. Acyl chlorides typically hydrolyze rapidly in aqueous media (t½ <1 hr at pH 7) .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures. For similar compounds, decomposition begins at ~200°C .
Basic: How is the biological activity of this compound assessed in preliminary screens?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC determination) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HeLa, HEK293) to identify IC₅₀ values .
- Mutagenicity : Conduct bacterial reverse mutation assays (e.g., E. coli WP2uvrA) at ≤1 mM/plate to rule out genotoxicity .
Advanced: What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-butylphenyl with 4-chlorophenyl) and compare bioactivity .
- Computational Modeling : Perform docking studies with target proteins (e.g., bacterial DNA gyrase) to predict binding affinities.
- Pharmacophore Mapping : Identify critical functional groups (e.g., carbonyl chloride for electrophilic reactivity) using 3D-QSAR models .
Basic: How are solubility and formulation challenges addressed for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) for aqueous suspensions .
- Prodrug Design : Convert the acyl chloride to a stable ester or amide derivative for improved bioavailability .
Advanced: How can environmental impacts of this compound be assessed during disposal?
Methodological Answer:
- Biodegradation Studies : Incubate with soil or water samples and monitor degradation via LC-MS. Quinoline derivatives often persist in anaerobic environments .
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Follow OECD guidelines for acute toxicity testing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
